molecular formula C20H15FN4O3 B2372553 3-cyclopropyl-1-((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 2320722-78-7

3-cyclopropyl-1-((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2372553
CAS RN: 2320722-78-7
M. Wt: 378.363
InChI Key: RKYAPEPZTPJQQG-UHFFFAOYSA-N
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Description

3-cyclopropyl-1-((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H15FN4O3 and its molecular weight is 378.363. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Applications

Quinazoline derivatives have been studied for their antimicrobial and antifungal properties. For instance, derivatives similar to the compound have been synthesized and evaluated for their ability to lower antimicrobial minimum inhibitory concentrations (MICs) in gyrase resistance mutants of Escherichia coli, illustrating their potential in combating antibiotic resistance. The design of these molecules is guided by their interactions with DNA gyrase, a critical enzyme for bacterial DNA replication, suggesting their utility in developing new antimicrobials (German et al., 2008).

Cancer Research

Quinazoline derivatives have also shown promise in cancer research, where their cytotoxic effects against various cancer cell lines have been evaluated. Novel quinazolinone derivatives, through synthesis and primary cytotoxicity evaluations, have emerged as potential anticancer agents. This demonstrates the compound's potential in contributing to the development of new cancer therapies by targeting specific cellular pathways or inducing cytotoxicity in cancer cells (Poorirani et al., 2018).

Chemical Synthesis and Mechanistic Insights

The compound and its analogs have been a subject of study in the context of understanding the mechanisms of light-induced cycloadditions, which are pivotal in green chemistry. Investigations into the microscopic mechanisms of related light-induced reactions offer insights into more efficient and environmentally friendly synthetic routes for complex quinazoline derivatives (He et al., 2021).

Development of Selective Agonists

Research into the development of selective agonists for specific receptors has also involved quinazoline derivatives. These studies provide foundational knowledge for the development of drugs with targeted therapeutic effects, minimizing side effects associated with broader activity spectra. This highlights the compound's relevance in the pharmaceutical sciences, particularly in drug design and pharmacology (Mukhopadhyay et al., 2016).

properties

IUPAC Name

3-cyclopropyl-1-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O3/c21-13-5-3-4-12(10-13)18-22-17(28-23-18)11-24-16-7-2-1-6-15(16)19(26)25(20(24)27)14-8-9-14/h1-7,10,14H,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYAPEPZTPJQQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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